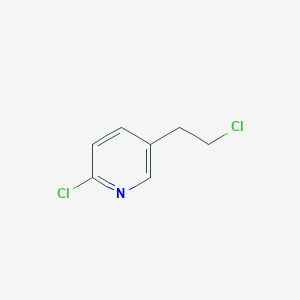
2-Chloro-5-(2-chloroethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(2-chloroethyl)pyridine is an organic compound that belongs to the class of chloropyridines. This compound is characterized by the presence of two chlorine atoms attached to a pyridine ring, with one chlorine atom located at the second position and the other at the fifth position, bonded to an ethyl group. It is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2-chloroethyl)pyridine typically involves the chlorination of 2-ethylpyridine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under reflux conditions to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous flow process where 2-ethylpyridine is chlorinated using chlorine gas. The reaction mixture is then purified through distillation to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 2-Chloro-5-(2-chloroethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-ethyl-5-(2-chloroethyl)pyridine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Reduced pyridine derivatives.
科学研究应用
2-Chloro-5-(2-chloroethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: The compound is utilized in the development of bioactive molecules and as a precursor for various biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-5-(2-chloroethyl)pyridine involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of DNA, proteins, and other cellular components. This alkylation process can disrupt normal cellular functions, making the compound useful in the development of anticancer and antiviral drugs .
相似化合物的比较
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(difluoromethyl)pyridine
- 2-Chloro-5-(4-fluorophenyl)pyridine-3-carbaldehyde
Comparison: 2-Chloro-5-(2-chloroethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the ethyl group in this compound provides different steric and electronic effects compared to the methyl or trifluoromethyl groups in its analogs. This uniqueness makes it particularly valuable in the synthesis of specific pharmaceuticals and agrochemicals .
属性
IUPAC Name |
2-chloro-5-(2-chloroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYALCZIXSUIFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117528-26-4 |
Source


|
| Record name | 2-chloro-5-(2-chloroethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
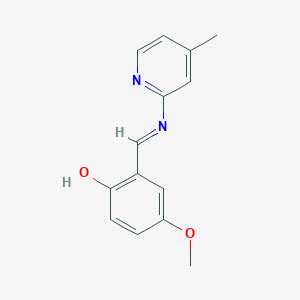
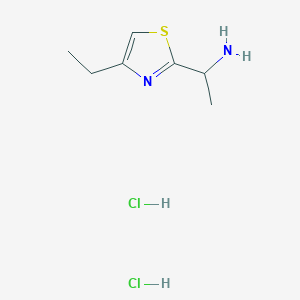

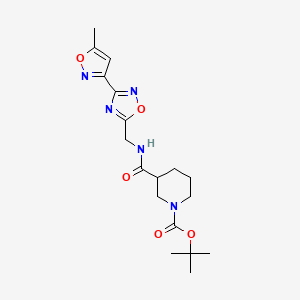
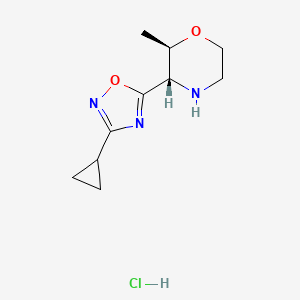
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2637253.png)
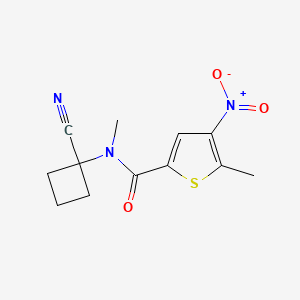
![3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2637257.png)
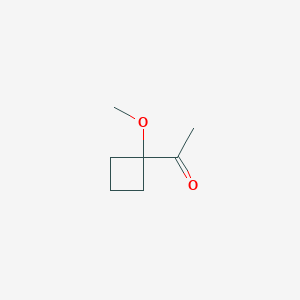
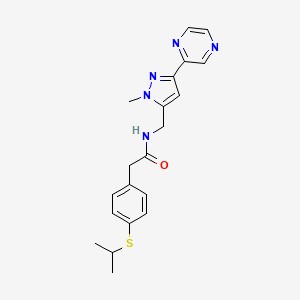
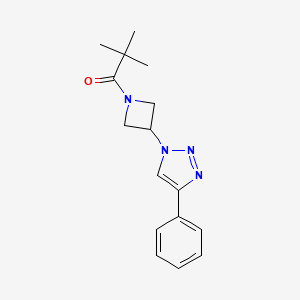
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}quinoxaline](/img/structure/B2637263.png)

![4-[(2,4-dimethoxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637265.png)
